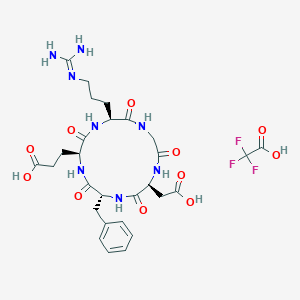

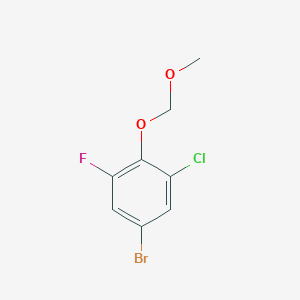

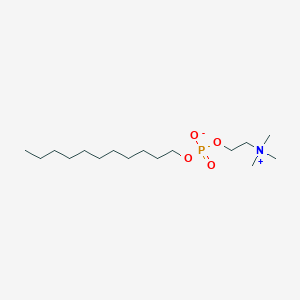

![molecular formula C22H35F3N8O11 B6297795 (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 110697-44-4](/img/structure/B6297795.png)

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate” is a peptide that has been shown to inhibit fibronectin binding to platelet-binding sites . It is also known as GRGDSP . The integrin-binding heptapeptide GRGDSPC can be easily linked to carriers or surfaces .

Molecular Structure Analysis

The empirical formula of “H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate” is C22H37N9O10 . The molecular weight is 587.58 .

Physical and Chemical Properties Analysis

The peptide is a white to off-white lyophilized solid . It is soluble in water and 5% acetic acid . The peptide should be stored at temperatures below -15°C .

Mecanismo De Acción

Target of Action

The primary target of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is fibronectin . Fibronectin is a high-molecular weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. It plays a crucial role in cell adhesion, growth, migration, and differentiation, and it is important for processes such as wound healing and embryonic development .

Mode of Action

H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate interacts with its target by binding to the fibronectin . This binding inhibits the function of fibronectin, thereby affecting the cellular processes that it regulates .

Biochemical Pathways

The compound’s interaction with fibronectin affects various biochemical pathways. For instance, it can inhibit the growth of carcinoma cell lines and induce apoptosis in tumor cells by binding to receptors on the surface of cancer cells . It can also promote wound healing by stimulating collagen production .

Pharmacokinetics

It is known that the compound is supplied as a trifluoroacetate salt and is typically stored at -20°c . It is also hygroscopic, meaning it readily absorbs moisture from the environment .

Result of Action

The binding of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate to fibronectin can result in various molecular and cellular effects. For example, it can inhibit the function of fibronectin, affecting cell adhesion, growth, migration, and differentiation . It can also inhibit the growth of carcinoma cell lines, induce apoptosis in tumor cells , and promote wound healing by stimulating collagen production .

Action Environment

The action, efficacy, and stability of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate can be influenced by various environmental factors. For instance, its hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness can be influenced by the specific cellular environment in which it is acting, including the presence of other molecules and the state of the target cells .

Análisis Bioquímico

Biochemical Properties

H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been shown to inhibit fibronectin binding to platelet-binding sites . This interaction with fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, suggests that H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate may play a role in cell adhesion processes .

Cellular Effects

In terms of cellular effects, H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been found to enhance cell viability in PEG-based hydrogels . This suggests that the peptide may influence cell function by promoting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is primarily through its interaction with fibronectin . By inhibiting fibronectin binding to platelet-binding sites, it may affect cellular adhesion and migration processes .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N8O9.C2HF3O2/c21-10(3-1-5-24-20(22)23)16(33)25-8-14(30)26-11(7-15(31)32)17(34)27-12(9-29)18(35)28-6-2-4-13(28)19(36)37;3-2(4,5)1(6)7/h10-13,29H,1-9,21H2,(H,25,33)(H,26,30)(H,27,34)(H,31,32)(H,36,37)(H4,22,23,24);(H,6,7)/t10-,11-,12-,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVMYZNOPURJEK-KRBYAKJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35F3N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

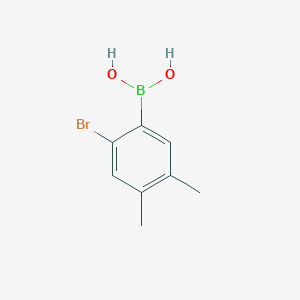

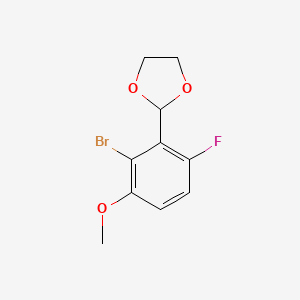

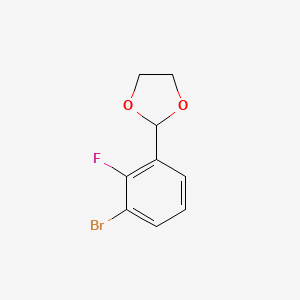

![2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

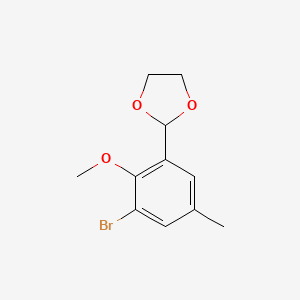

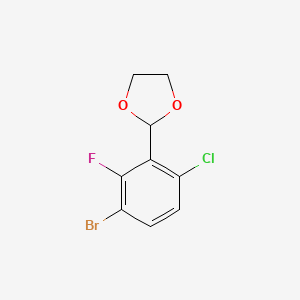

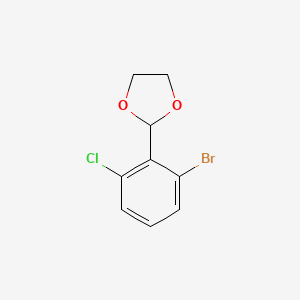

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297769.png)

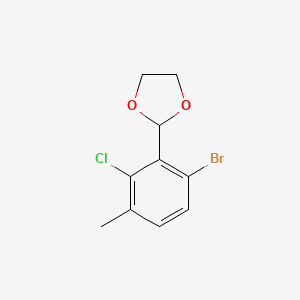

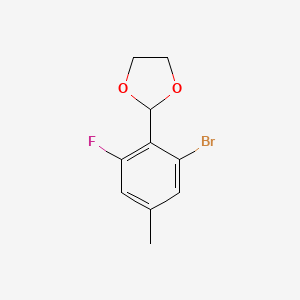

![(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297798.png)